molecular formula C8H13BO3 B13454961 (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid

(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid

Cat. No.: B13454961
M. Wt: 168.00 g/mol
InChI Key: VUSHVIGDEBGEBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a boronic ester with a suitable precursor. One common method is the hydroboration-oxidation of alkenes, where the boronic ester is formed first and then converted to the boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Thienylboronic acid

Uniqueness

Compared to these similar compounds, (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid offers unique structural features that enhance its reactivity and stability in various chemical reactions. Its cyclic structure and the presence of the dimethyl and oxo groups provide distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H13BO3

Molecular Weight

168.00 g/mol

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl)boronic acid

InChI

InChI=1S/C8H13BO3/c1-8(2)4-6(9(11)12)3-7(10)5-8/h3,11-12H,4-5H2,1-2H3

InChI Key

VUSHVIGDEBGEBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)CC(C1)(C)C)(O)O

Origin of Product

United States

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